4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl N,N-dimethylsulfamate
CAS No.: 338396-16-0
Cat. No.: VC6268750
Molecular Formula: C16H15F3N2O4S
Molecular Weight: 388.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338396-16-0 |
|---|---|
| Molecular Formula | C16H15F3N2O4S |
| Molecular Weight | 388.36 |
| IUPAC Name | [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
| Standard InChI | InChI=1S/C16H15F3N2O4S/c1-21(2)26(23,24)25-14-8-6-11(7-9-14)15(22)20-13-5-3-4-12(10-13)16(17,18)19/h3-10H,1-2H3,(H,20,22) |
| Standard InChI Key | YGUUVAWSMIKTRA-UHFFFAOYSA-N |
| SMILES | CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The compound’s IUPAC name, [4-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate, reflects its bipartite structure:
-
A 3-(trifluoromethyl)phenyl group linked via a carbamoyl bridge () to
-
A para-substituted phenyl ring bearing a dimethylsulfamate moiety () .
The trifluoromethyl group () introduces strong electron-withdrawing effects, while the sulfamate ester contributes to the molecule’s polarity and potential hydrogen-bonding capacity.
Table 1: Key Identifiers and Synonyms
Physical-Chemical Properties
Computed Physicochemical Parameters
PubChem’s computational data highlight critical properties influencing bioavailability and reactivity:
Table 2: Computed Properties
| Property | Value |
|---|---|
| Molecular Weight | 388.4 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 84.1 Ų |
| Complexity | 581 |
The rotatable bond count of 5 suggests moderate conformational flexibility, while the high polar surface area implies limited membrane permeability under physiological conditions.
Spectral Characteristics
Spectral data from PubChem and SpectraBase provide fingerprints for structural validation:
-
NMR (BRUKER AC-300): Key peaks include aromatic protons (δ 7.2–8.1 ppm), carbamoyl NH (δ 10.2 ppm), and dimethylsulfamate methyl groups (δ 3.1 ppm) .
-
FTIR (KBr): Strong absorptions at 1735 cm (C=O stretch), 1340 cm (S=O symmetric), and 1170 cm (C-F stretch) .
Synthesis and Manufacturing Considerations
Key Challenges:
-
Regioselectivity: Ensuring para-substitution on the phenyl ring during sulfamate esterification.
-
Purification: High vacuum distillation (≤ −0.096 MPa) may be required to isolate the product .
Industrial and Research Applications
Agrochemical Development
The trifluoromethyl group enhances lipid solubility, making the compound a candidate for herbicide or fungicide formulations.
Pharmaceutical Intermediates
As a carbamoyl-bearing scaffold, it could serve as a precursor for kinase inhibitors or protease modulators.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume